Tautomeric Equilibrium Constant in Gas Phase vs. 2-Hydroxypyrimidine
Ab initio calculations at the MBPT(2)/6-31G** level reveal a dramatic difference in the oxo/hydroxy tautomer equilibrium between 4-hydroxypyrimidine and its 2-hydroxy positional isomer. For 4-hydroxypyrimidine, the hydroxy and oxo forms coexist with a theoretical equilibrium constant K(oxo/hydroxy) of 0.15–0.37 in the gas phase at 500 K, depending on substitution pattern [1]. In stark contrast, 2-hydroxypyrimidine is predicted to exist almost exclusively in the hydroxy tautomeric form under identical conditions, with K(oxo/hydroxy) ≈ 0.01 [1]. This 15- to 37-fold difference in tautomer population fundamentally alters the compound's ability to engage in hydrogen-bond donor/acceptor interactions and nucleophilic substitution pathways.
| Evidence Dimension | Gas-phase tautomer equilibrium constant K(oxo/hydroxy) at 500 K |
|---|---|
| Target Compound Data | K = 0.15–0.37 (coexistence of hydroxy and oxo forms) |
| Comparator Or Baseline | 2-Hydroxypyrimidine: K = 0.01 (almost exclusively hydroxy form) |
| Quantified Difference | 15× to 37× higher oxo tautomer population in 4-hydroxypyrimidine |
| Conditions | Ab initio MBPT(2)/6-31G** calculations; gas phase at 500 K |
Why This Matters
The significantly higher oxo tautomer population enables 4-hydroxypyrimidine to participate in synthetic transformations requiring carbonyl-like reactivity (e.g., N-alkylation, acylation) that are inaccessible to the predominantly enol-form 2-hydroxy isomer.
- [1] Nowak, M. J., Lapinski, L., Fulara, J., Leś, A., & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. J. Phys. Chem., 1990, 94(18), 7021-7032. View Source
